molecular formula C16H18N2O4S2 B5033182 N-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]methanesulfonamide

N-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]methanesulfonamide

Cat. No.: B5033182
M. Wt: 366.5 g/mol
InChI Key: XEYQCJFQMPECDA-UHFFFAOYSA-N
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Description

N-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]methanesulfonamide is a complex organic compound that features a sulfonamide group attached to a phenyl ring, which is further connected to a dihydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]methanesulfonamide typically involves multiple steps. One common method includes the N-alkylation of 3,4-dihydroisoquinoline derivatives followed by sulfonylation. The reaction conditions often require mild temperatures and the use of specific catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography, is also common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated solvents, strong nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]methanesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c1-23(19,20)17-15-6-8-16(9-7-15)24(21,22)18-11-10-13-4-2-3-5-14(13)12-18/h2-9,17H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYQCJFQMPECDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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